2,5-dimethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide
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Overview
Description
2,5-dimethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide is a synthetic compound notable for its potential applications in various fields such as chemistry, biology, and medicine. Structurally, it combines the benzene sulfonamide backbone with a triazolopyridazine moiety, offering a unique scaffold that can interact with different biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide involves multiple steps:
Starting with the nitration of 2,5-dimethylbenzene to obtain the corresponding nitro compound.
Reduction of the nitro compound to the amine.
Sulfonation of the amine to introduce the sulfonamide group.
Preparation of the triazolopyridazine moiety via cyclization reactions.
Coupling of the sulfonamide with the triazolopyridazine intermediate under controlled conditions.
Common reagents include sulfuric acid, nitric acid, reducing agents like iron and hydrochloric acid, and cyclization catalysts.
Industrial Production Methods: For industrial production, optimizing reaction conditions, employing flow chemistry for safer handling, and scaling up the processes are key. The focus is on maximizing yield and purity while minimizing waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions including:
Oxidation: Mild oxidizing conditions can modify its methyl groups.
Reduction: Specific reductive conditions may cleave its sulfonamide linkage.
Substitution: The aromatic ring and triazolopyridazine moiety can undergo nucleophilic and electrophilic substitution.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Conditions vary from basic to acidic, depending on the targeted reaction.
Major Products Formed: Products vary depending on the reaction, including modified analogs with altered functional groups enhancing or reducing biological activity.
Scientific Research Applications
Chemistry: As a building block for more complex molecules, its reactivity opens pathways for the synthesis of novel compounds.
Biology: Potential as a molecular probe to study biological pathways and processes.
Medicine: Investigated for its activity against various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Useful in the synthesis of advanced materials, potentially contributing to developments in materials science.
Mechanism of Action
Mechanism: The compound interacts with specific molecular targets, such as enzymes or receptors, affecting their function.
Molecular Targets: Enzymes involved in metabolic pathways. Cell surface receptors mediating signal transduction.
Pathways: Inhibition or activation of enzymatic pathways, altering cellular responses.
Comparison with Similar Compounds
Benzene sulfonamides: Commonly used in medicinal chemistry.
Triazolopyridazines: Explored for their diverse biological activities
Hope this deep dive into 2,5-dimethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide quenched your curiosity! Any follow-ups on its practical uses or impacts?
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-11-4-5-12(2)14(10-11)25(22,23)17-8-9-24-16-7-6-15-19-18-13(3)21(15)20-16/h4-7,10,17H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQIIAXJOQWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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